

Spectroscopic Analysis of Benzophenone-2,4,5-tricarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Benzophenone-2,4,5-tricarboxylic Acid*
Cat. No.: *B162292*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Benzophenone-2,4,5-tricarboxylic Acid**, a compound of interest in organic synthesis and material science.^{[1][2]} Due to its application as an intermediate in the production of high-performance polymers and photoactive materials, a thorough understanding of its structural and spectroscopic properties is essential.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **Benzophenone-2,4,5-tricarboxylic Acid** is presented below.

Property	Value	Reference
Molecular Formula	C16H10O7	^[1]
Molecular Weight	314.25 g/mol	^[1]
Appearance	White to almost white powder/crystal	^{[1][3]}
Purity	>98.0% (T)	^{[1][3]}
CAS Number	135989-69-4	^{[1][4]}

Spectroscopic Data

While comprehensive experimental spectra for **Benzophenone-2,4,5-tricarboxylic Acid** are not widely published, this section provides predicted data based on the analysis of similar compounds and theoretical calculations.

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for confirming the molecular weight of **Benzophenone-2,4,5-tricarboxylic Acid**. The predicted collision cross-section (CCS) values for various adducts are valuable for identification in complex matrices.

Table 1: Predicted Mass Spectrometry Data[5]

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	315.04994	164.3
[M+Na] ⁺	337.03188	170.5
[M-H] ⁻	313.03538	167.5
[M+NH ₄] ⁺	332.07648	175.8
[M+K] ⁺	353.00582	168.3
[M+H-H ₂ O] ⁺	297.03992	157.3
[M+HCOO] ⁻	359.04086	181.6
[M+CH ₃ COO] ⁻	373.05651	200.2
[M+Na-2H] ⁻	335.01733	163.5
[M] ⁺	314.04211	164.6
[M] ⁻	314.04321	164.6

Infrared (IR) Spectroscopy

The infrared spectrum of **Benzophenone-2,4,5-tricarboxylic Acid** is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of

carboxylic acid and ketone moieties will dominate the spectrum.

Table 2: Predicted Characteristic IR Absorptions

Functional Group	Wavenumber (cm ⁻¹)	Comments
O-H Stretch (Carboxylic Acid)	2500-3300	Very broad absorption due to hydrogen bonding.[6]
C-H Stretch (Aromatic)	3000-3100	Multiple weak to medium bands.[7]
C=O Stretch (Ketone)	1650-1670	Strong absorption. Conjugation with the aromatic ring lowers the frequency.
C=O Stretch (Carboxylic Acid)	1700-1720	Strong absorption, often broad due to dimerization.[6]
C=C Stretch (Aromatic)	1400-1600	Multiple medium to strong bands.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus	Predicted Chemical Shift (δ , ppm)	Comments
^1H (Carboxylic Acid)	10.0 - 13.0	Broad singlet, chemical shift is dependent on solvent and concentration. [8]
^1H (Aromatic)	7.0 - 8.5	Complex multiplet pattern due to the substituted benzene rings.
^{13}C (Carbonyl - Ketone)	~195	The benzophenone carbonyl carbon.
^{13}C (Carbonyl - Carboxylic Acid)	165 - 185	Aromatic carboxylic acids appear towards the upfield end of this range. [6]
^{13}C (Aromatic)	120 - 140	Multiple signals corresponding to the aromatic carbons.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of a solid organic compound like **Benzophenone-2,4,5-tricarboxylic Acid**.

Sample Preparation

For all spectroscopic techniques, ensure the sample is of high purity (>98%) to avoid interference from impurities.

FT-IR Spectroscopy (Solid State)

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (approx. 10-20 mg) of **Benzophenone-2,4,5-tricarboxylic Acid** in a few drops of a volatile solvent (e.g., methanol or DMSO).
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.^[9]
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plate.
 - Place the sample-coated salt plate in the spectrometer's sample holder.
 - Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Benzophenone-2,4,5-tricarboxylic Acid**.
 - Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , as the compound is likely soluble in polar organic solvents).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum. To confirm the acidic protons, a D_2O exchange experiment can be performed by adding a drop of D_2O to the NMR tube and re-acquiring the spectrum; the carboxylic acid proton signals should disappear.^[10]
 - Acquire the ^{13}C NMR spectrum. A proton-decoupled spectrum is standard.
 - Advanced 2D NMR experiments, such as COSY and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.^[8]

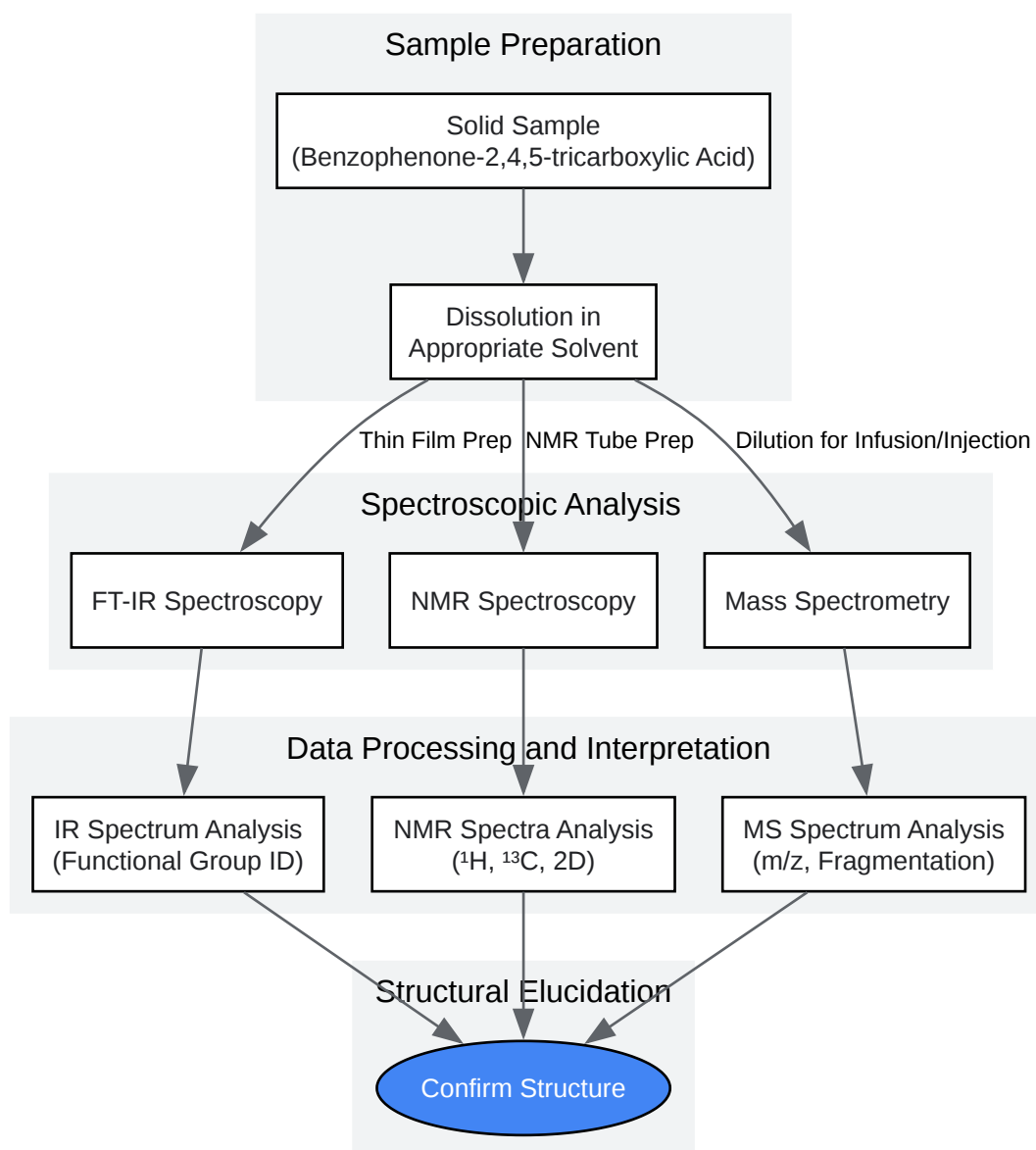
Mass Spectrometry

- Sample Preparation:

- Prepare a dilute solution of **Benzophenone-2,4,5-tricarboxylic Acid** (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
 - Operate the mass spectrometer in both positive and negative ion modes to observe different adducts.[\[11\]](#)
 - Acquire a full scan mass spectrum to determine the molecular ion and fragmentation patterns.
 - For accurate mass measurement, use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.



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Caption: Experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics and analytical methodologies for **Benzophenone-2,4,5-tricarboxylic Acid**, supporting its application in research and development.

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